2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
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Overview
Description
2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a unique combination of furan, thiazole, and nitrophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-nitrobenzaldehyde with 2-aminothiazole in the presence of a furan derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated products.
Scientific Research Applications
2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anticancer activities and ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves interaction with cellular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The furan and thiazole rings contribute to the compound’s ability to bind to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- 2-Amino-5-[[5-(2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- 2-Amino-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Uniqueness
2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C14H9N3O4S |
---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
2-amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H9N3O4S/c15-14-16-13(18)12(22-14)7-8-5-6-11(21-8)9-3-1-2-4-10(9)17(19)20/h1-7H,(H2,15,16,18) |
InChI Key |
CZZAPCPWFCGOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N)[N+](=O)[O-] |
Origin of Product |
United States |
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